

Application Note: Quantifying MLL1-WDR5 Disruption by MM-102

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Compound of Interest

Compound Name: MM 102

Cat. No.: B1191925

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nM)

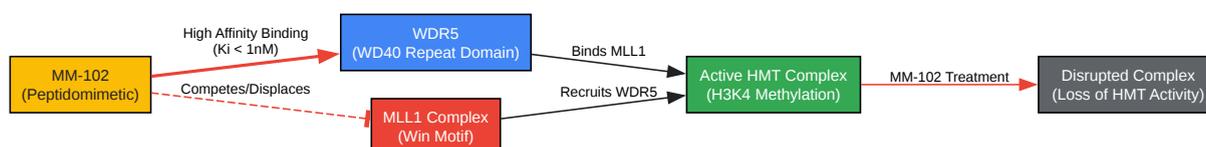
Introduction & Mechanism of Action

The MLL1 (KMT2A) core complex is a critical regulator of Histone H3 Lysine 4 (H3K4) methylation, a marker of active transcription.[1] The structural integrity of this complex relies on the interaction between the MLL1 catalytic domain and the WD40-repeat protein WDR5.[2]

MM-102 acts as a high-affinity antagonist by mimicking the "Win" (WDR5 interaction) motif of MLL1. It binds to the central arginine-binding cavity of WDR5, effectively displacing MLL1 and collapsing the methyltransferase complex. This disruption is a validated therapeutic strategy in MLL-rearranged leukemias (e.g., MV4-11, MOLM-13).

Structural Mechanism Diagram

The following diagram illustrates the competitive displacement mechanism utilized by MM-102.



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Caption: MM-102 competes with the MLL1 Win motif for the WDR5 arginine-binding pocket, preventing complex assembly.

Biophysical Assay: Fluorescence Polarization (FP)

The Gold Standard for

Determination

Fluorescence Polarization (FP) is the preferred method for determining the binding affinity and inhibitory potency of MM-102 in vitro. It relies on the change in molecular tumbling rates when a small, fluorescently labeled peptide binds to the larger WDR5 protein.

Reagents & Materials[3]

- Protein: Recombinant Human WDR5 (residues 23–334), expressed in E. coli (N-terminal His-tag recommended for stability).
- Tracer Peptide: 5-FAM-labeled MLL1 Win peptide.
 - Sequence: 5-FAM-GSARAEVHLRKS-COOH.
 - Purity: >95% (HPLC).
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
 - Note: Triton X-100 is critical to prevent MM-102 aggregation and non-specific sticking.
- Inhibitor: MM-102 (dissolved in DMSO).

Experimental Protocol

Step 1: Tracer

Determination (Saturation Binding) Before testing MM-102, determine the affinity of the FAM-tracer for WDR5 to establish the optimal protein concentration.

- Prepare a serial dilution of WDR5 (0 nM to 10 M) in Assay Buffer.

- Add FAM-tracer at a fixed concentration (10 nM).
- Incubate for 30 minutes at Room Temperature (RT) in a black 384-well plate.
- Measure FP (Ex: 485 nm, Em: 535 nm).
- Target: Select [WDR5] at the
value (typically 50–100 nM) for the competition assay.

Step 2: MM-102 Competition Assay (

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- Preparation: Prepare 10-point serial dilutions of MM-102 in DMSO (ensure final DMSO < 2%).
- Pre-incubation: Mix WDR5 (at determined
conc.) with MM-102 dilutions. Incubate for 15 minutes at RT.
 - Why? Allows MM-102 to occupy the pocket before competition begins.
- Tracer Addition: Add FAM-Win peptide (10 nM final).
- Equilibrium: Incubate for 30–60 minutes at RT in the dark.
- Read: Measure mP (milli-polarization) units.

Data Analysis

Plot mP vs. $\log[\text{MM-102}]$. Fit data to a variable slope dose-response equation (4-parameter logistic) to determine

- Validation Criteria: Z-factor > 0.5.
- Expected

: ~2–5 nM (depending on WDR5 concentration used).

High-Throughput Screen: AlphaLISA / AlphaScreen

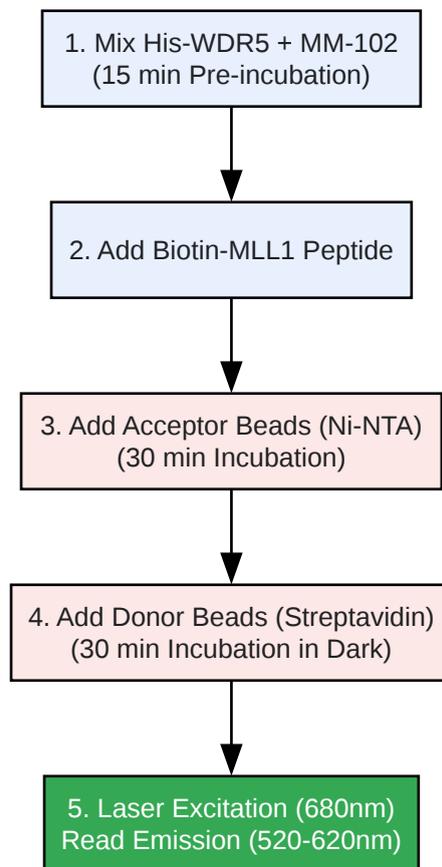
For High-Sensitivity & Miniaturization[3]

AlphaScreen is superior for screening libraries or when protein consumption must be minimized. It measures the proximity-dependent energy transfer between Donor and Acceptor beads.[4][5]

Assay Design

- Donor Beads: Streptavidin-coated (binds Biotin-MLL1 peptide).
- Acceptor Beads: Anti-FLAG or Ni-NTA (binds FLAG-WDR5 or His-WDR5).
- Mechanism: MM-102 disrupts the MLL1-WDR5 interaction, increasing the distance between beads >200nm, resulting in signal loss.

Workflow Diagram



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Caption: Step-wise addition protocol for AlphaScreen. All steps at Room Temperature.

Cellular Validation: Co-Immunoprecipitation (Co-IP)

Demonstrating Target Engagement in Cells

While biophysical assays prove binding, Co-IP confirms that MM-102 permeates the cell membrane and disrupts the endogenous complex in a physiological environment.

Cell Models

- Primary: MV4-11 or MOLM-13 (MLL-AF4/AF9 fusion lines).
- Control: K562 (MLL-WT, less sensitive).

Protocol

- Treatment: Treat cells with MM-102 (e.g., 1 M and 10 M) or DMSO vehicle for 24–48 hours.
- Lysis: Harvest cells in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol) + Protease Inhibitor Cocktail.
 - Critical: Do not use harsh denaturing buffers (RIPA) as they may disrupt the complex artificially.
- Immunoprecipitation:
 - Incubate lysate (1 mg protein) with Anti-WDR5 antibody (Rabbit mAb) overnight at 4°C.
 - Add Protein A/G Magnetic Beads for 2 hours.
- Wash: Wash beads with cold Lysis Buffer.
- Elution & Blot: Elute in SDS Sample Buffer at 95°C.
- Western Blot Analysis:
 - Blot For: MLL1 (N-terminal antibody) and WDR5.[\[6\]](#)[\[7\]](#)
 - Result: MM-102 treatment should result in a dose-dependent decrease in MLL1 coprecipitating with WDR5, while total WDR5 levels remain constant (Input control).

Summary of Quantitative Benchmarks

| Parameter | Assay Type | Expected Value for MM-102 | Reference |
|-----------|---------------------------|---------------------------|-----------|
| | Fluorescence Polarization | 2.4 nM – 5.0 nM | [1, 2] |
| | Competition Binding | < 1.0 nM | [1] |
| | Direct Binding (SPR/ITC) | ~1.0 nM | [2] |
| Cellular | Cell Viability (MV4-11) | ~0.4 M (4 days) | [1] |

References

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